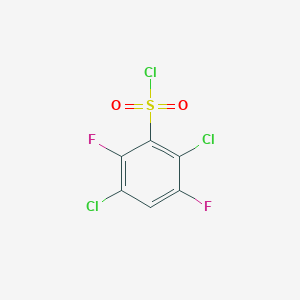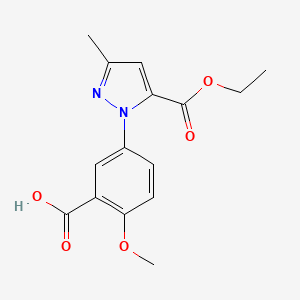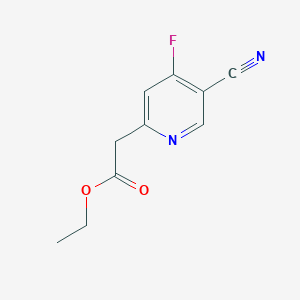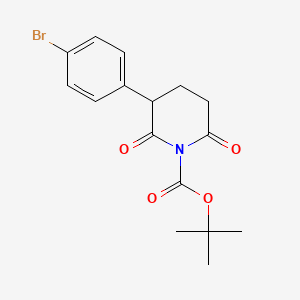![molecular formula C10H17N2O14P3 B12851867 5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine](/img/structure/B12851867.png)
5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine is a complex organic compound with significant implications in various scientific fields This compound is a derivative of uridine, a nucleoside that plays a crucial role in the structure of RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine involves several steps, starting with the preparation of uridine derivatives. The process typically includes the phosphorylation of uridine at specific positions to introduce the desired phosphoryl groups. Common reagents used in these reactions include phosphorylating agents such as phosphorus oxychloride and phosphoric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the selective addition of phosphoryl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure precision and consistency. The process would likely include purification steps such as chromatography to isolate the desired product from reaction mixtures. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels .
化学反应分析
Types of Reactions
5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .
科学研究应用
5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is valuable in studying RNA structure and function, as well as in developing RNA-based therapeutics.
作用机制
The mechanism of action of 5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine involves its interaction with specific molecular targets, such as enzymes involved in RNA synthesis and modification. The phosphoryl groups play a crucial role in these interactions, facilitating the binding of the compound to its targets and modulating their activity. The pathways involved may include the inhibition of viral RNA polymerases or the activation of cellular enzymes that modify RNA .
相似化合物的比较
Similar Compounds
2’-Deoxy-5’-O-[®-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]amino}phosphoryl]uridine: This compound has a similar structure but includes an amino group instead of a methyl group.
Adenosine 5’-diphosphate ribose (ADPR): A related compound involved in intracellular signaling and energy transfer.
Uniqueness
The uniqueness of 5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine lies in its specific arrangement of phosphoryl groups and the presence of a methyl group, which confer distinct chemical properties and biological activities. This makes it particularly valuable for studying RNA-related processes and developing novel therapeutics.
属性
分子式 |
C10H17N2O14P3 |
|---|---|
分子量 |
482.17 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C10H17N2O14P3/c13-6-1-2-12(10(16)11-6)9-8(15)7(14)5(25-9)3-24-27(17,18)4-28(19,20)26-29(21,22)23/h1-2,5,7-9,14-15H,3-4H2,(H,17,18)(H,19,20)(H,11,13,16)(H2,21,22,23)/t5-,7-,8-,9-/m1/s1 |
InChI 键 |
UJLGWNDCUWVLAK-ZOQUXTDFSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


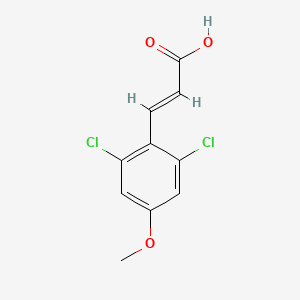
![4-[(Difluoromethyl)thio]benzene-1,2-diamine](/img/structure/B12851788.png)
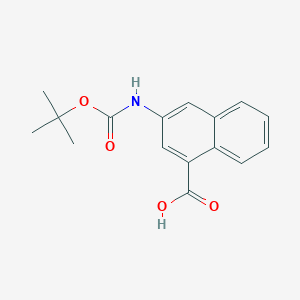
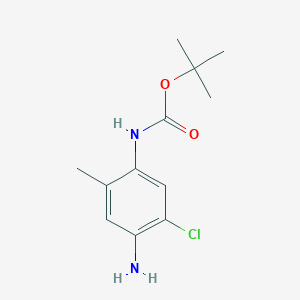
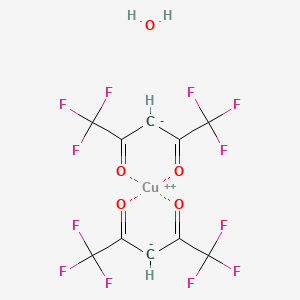
![Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester](/img/structure/B12851814.png)

